- Method and device for preparation of compounds using isobutyric acid and acetic anhydrideDehydration process for making isobutyric anhydride from isobutyric acid and acetic anhydride, China, , ,

Cas no 97-72-3 (Isobutyric anhydride)

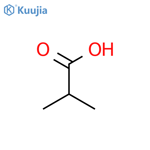

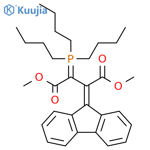

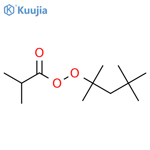

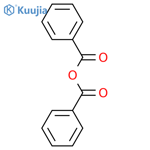

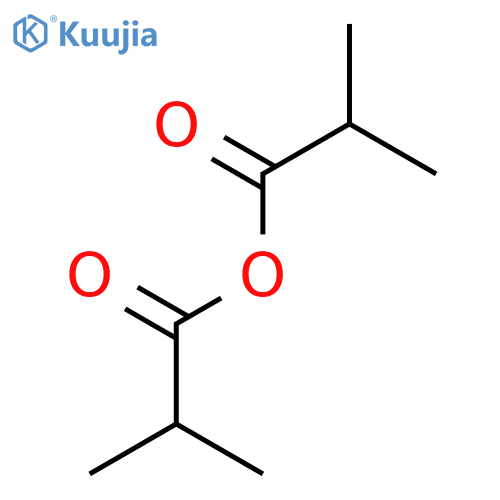

Isobutyric anhydride structure

상품 이름:Isobutyric anhydride

Isobutyric anhydride 화학적 및 물리적 성질

이름 및 식별자

-

- Isobutyric anhydride

- 2-Methylpropionic anhydride

- 2-methylpropanoyl 2-methylpropanoate

- Isobutyricanhydride (6CI,7CI,8CI)

- Propanoic acid, 2-methyl-, anhydride (9CI)

- 2-Methylpropanoic acid anhydride

- 2-Methylpropanoic anhydride

- Isobutanoic anhydride

- Isobutyric acid anhydride

- Isobutyryl anhydride

- Isobutyric anhydride (6CI, 7CI, 8CI)

- 2-Methylpropanoyl-2-methylpropanoate

- 2-Methylpropionic acid anhydride

- F0001-2307

- EN300-19271

- iso-Butyric anhydride

- EC 202-603-6

- AKOS009029112

- Isobutyric anhydride, 97%

- 2-thiophenecarboxaldehyde, 5-[[5-[(5-methoxy-2-thienyl)ethynyl]-2-thienyl]ethynyl]-

- SCHEMBL16250

- UNII-N85A80FJDT

- STL185650

- UN2530

- Isobutyrate anhydride

- N85A80FJDT

- BS-22314

- NCGC00258555-01

- P20008

- NS00008587

- CHEMBL1871691

- InChI=1/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H

- UN 2530

- Tox21_201002

- CAS-97-72-3

- I0111

- AI3-28521

- Q26840869

- ISOBUTYRIC ACID ANHYDRIDE [HSDB]

- 97-72-3

- EINECS 202-603-6

- DB-254959

- DTXSID7026609

- DTXCID406609

- NCGC00164355-01

- Propanoic acid, 2-methyl-, anhydride

- Isobutyric anhydride, purum, >=98.0% (GC)

- Propanoic acid, 2-methyl-, 1,1'-anhydride

- HSDB 5309

- Isobutyricanhydride

- (iso-C3H7CO)2O

- MFCD00008913

- NCGC00164355-02

- Isobutyric anhydride [UN2530] [Flammable liquid]

- Isobutryic anhydride

- CHEBI:84261

-

- MDL: MFCD00008913

- 인치: 1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3

- InChIKey: LSACYLWPPQLVSM-UHFFFAOYSA-N

- 미소: O=C(C(C)C)OC(C(C)C)=O

- BRN: 386267

계산된 속성

- 정밀분자량: 158.09400

- 동위원소 질량: 158.094294

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 4

- 복잡도: 141

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2

- 토폴로지 분자 극성 표면적: 43.4

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 무색 투명 액체로 코를 찌르는 냄새가 난다.[1]

- 밀도: 0.954 g/mL at 25 °C(lit.)

- 융해점: −56 °C (lit.)

- 비등점: 182°C

- 플래시 포인트: 화씨 온도: 154.4°f< br / >섭씨: 68 ° C< br / >

- 굴절률: n20/D 1.406(lit.)

- 수용성: 분해

- PSA: 43.37000

- LogP: 1.36820

- FEMA: 2440

- 증기압: 10 mmHg ( 67 °C)

- 용해성: 물에 약간 녹으면 에탄올과 에틸에테르와 혼용할 수 있다.[12]

- 민감성: Moisture Sensitive

Isobutyric anhydride 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H301,H311,H314

- 경고성 성명: P280,P301+P310,P305+P351+P338,P310

- 위험물 운송번호:2922

- WGK 독일:3

- 위험 범주 코드: 21/22-34

- 보안 지침: S26-S36/37/39-S45

- 포카표 F사이즈:13-21

- RTECS 번호:NQ5550000

-

위험물 표지:

- 위험 등급:8

- 패키지 그룹:III

- 위험 용어:R21/22; R34

- 저장 조건:0 ° C에서 저장

- TSCA:Yes

- 포장 등급:II

- 폭발 한계치(explosive limit):1.09%, 87°F

- 보안 용어:8

Isobutyric anhydride 세관 데이터

- 세관 번호:2915900090

- 세관 데이터:

?? ?? ??:

2915900090개요:

2915900090.기타 포화무환 단카르복실산 및 그 산무수(아세틸할로겐\과산소) 화학품\과산소산 및 그 할로겐화\질화\황화\질화 파생물.부가가치세: 17.0%.?? ???:9.0%. ?? ??: AB (입국화물통관표, 출국화물통관표).??? ??:5.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용

?? ??:

A.입국화물통관표

B.출국화물통관서류검사 검역 범주:

R, 수입 식품 위생 감독 검사

S. 수출 식품 위생 감독 검사

M. 수입품 검사

N. 수출품 검사요약:

2915900090 기타 포화무환 단카르복실산 및 그 산무수화물, 할로겐화물, 과산화물 및 과산소산;그 할로겐 세대, 유황화, 질화 또는 아질화 파생물 부가가치세: 17.0% 환급률: 9.0% 감독관리 조건: AB (수입화물검사증서, 수출화물검사증서)??? ??:5.5% General tariff:30.0%

Isobutyric anhydride 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR923617-100g |

Isobutyric anhydride |

97-72-3 | 95% | 100g |

£85.00 | 2025-02-20 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0531549423- 500ml(玻瓶) |

Isobutyric anhydride |

97-72-3 | 98%(GC) | 500ml |

¥ 223.5 | 2021-05-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I22910-100ml |

Isobutyric acid anhydride |

97-72-3 | 100ml |

¥38.0 | 2021-09-09 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018209-500ml |

Isobutyric anhydride |

97-72-3 | 98% | 500ml |

¥109 | 2024-07-19 | |

| Apollo Scientific | OR923617-1kg |

Isobutyric anhydride |

97-72-3 | 95% | 1kg |

£310.00 | 2025-02-20 | |

| TRC | I789190-250ml |

Isobutyric Anhydride |

97-72-3 | 250ml |

$ 86.00 | 2023-09-07 | ||

| Life Chemicals | F0001-2307-2.5g |

Isobutyric anhydride |

97-72-3 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| TRC | I789190-1000ml |

Isobutyric Anhydride |

97-72-3 | 1000ml |

$173.00 | 2023-05-18 | ||

| Oakwood | 097599-100g |

Isobutyric anhydride |

97-72-3 | 99% | 100g |

$17.00 | 2024-07-19 | |

| Enamine | EN300-19271-1.0g |

2-methylpropanoyl 2-methylpropanoate |

97-72-3 | 95% | 1g |

$24.0 | 2023-05-03 |

Isobutyric anhydride 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt Solvents: Dichloromethane

1.1 Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt (polymer-supported) Solvents: Dichloromethane

1.1 Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt (polymer-supported) Solvents: Dichloromethane

참조

- Preparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride SynthesisPreparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride Synthesis, Journal of Organic Chemistry, 2000, 65(15), 4770-4772

합성회로 3

반응 조건

1.1 Reagents: Triethylamine , Cerium trichloride Solvents: Acetonitrile ; 2 h, 40 °C

참조

- Response surface methodology based on the Box-Behnken design for optimizing the synthesis of symmetrical anhydrides from acid chlorides using cerium (III) as a homogeneous catalyst, ChemistrySelect, 2023, 8(28),

합성회로 4

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium ; 4 h, 20 bar, 70 °C

2.1 Catalysts: Silica ; 500 °C

2.1 Catalysts: Silica ; 500 °C

참조

- Preparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, Korea, , ,

합성회로 5

합성회로 6

반응 조건

참조

- Chemical apparatus and method for preparing isobutyric anhydridePreparation of cyclic nucleotides as STING agonistsPreparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, China, , ,

합성회로 7

반응 조건

1.1 Reagents: Isobutyraldehyde , Oxygen Catalysts: 1H-Imidazole, cobalt(2+) salt (2:1) Solvents: Acetonitrile ; 5 h, 308 K

참조

- Epoxidation of olefins with O2 and isobutyraldehyde catalyzed by cobalt (II)-containing zeolitic imidazolate framework material, Catalysis Communications, 2011, 12(13), 1183-1187

합성회로 8

반응 조건

1.1 Solvents: Benzene

참조

- Dehydration induced by intramolecular redox character of a stable allylidenetributylphosphorane, Tetrahedron Letters, 1997, 38(45), 7893-7896

합성회로 9

반응 조건

1.1 Reagents: Methyl oleate , Oxygen Catalysts: Cobalt oxide Solvents: Acetonitrile ; 6 h, 1 atm, 25 °C

참조

- Highly efficient and robust aerobic co-oxidation of olefins and aldehydes over CoOx dispersed within hierarchical silicalite-1 zeolites, Green Chemistry, 2022, 24(16), 6200-6214

합성회로 10

합성회로 11

반응 조건

1.1 Reagents: Sulfuric acid ; pH 2.5, 40 °C

2.1 Reagents: Acetic anhydride ; < 400 mbar, rt → 120 °C

2.1 Reagents: Acetic anhydride ; < 400 mbar, rt → 120 °C

참조

- Process for the production of peroxyesters, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Reagents: Sulfuric acid Catalysts: Naphtha (petroleum), hydrotreated heavy Solvents: Water ; 5 °C → 27 °C

2.1 Reagents: Acetic anhydride ; < 400 mbar, 120 °C

2.1 Reagents: Acetic anhydride ; < 400 mbar, 120 °C

참조

- Process for the production of diacyl peroxides, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: Thionyl chloride , Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane

1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ; 6 h, rt

1.1 Reagents: Phosphorus pentoxide , Sulfuric acid ; 0.5 h, 20 °C; 3 h, 100 °C

1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ; 6 h, rt

1.1 Reagents: Phosphorus pentoxide , Sulfuric acid ; 0.5 h, 20 °C; 3 h, 100 °C

참조

- Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reactionReaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and estersMethod for preparing low carbon chain symmetric anhydride, Tetrahedron Letters, 1986, 27(41), 4937-40

합성회로 14

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Bromo[1,1′-thiobis[methane]]copper Solvents: Acetonitrile ; 5 min, rt

1.2 Solvents: Acetonitrile ; 9 - 12 min, 6 atm, 43 °C; 8 h, 43 °C

1.2 Solvents: Acetonitrile ; 9 - 12 min, 6 atm, 43 °C; 8 h, 43 °C

참조

- Light-Mediated Synthesis of Aliphatic Anhydrides by Cu-Catalyzed Carbonylation of Alkyl Halides, Journal of the American Chemical Society, 2023, 145(17), 9423-9427

합성회로 15

반응 조건

1.1 Reagents: Trichloroisocyanuric acid Solvents: Dichloromethane ; 1 - 2 min, rt; rt → 0 °C

1.2 Reagents: Triethylamine , Water ; rt

1.2 Reagents: Triethylamine , Water ; rt

참조

- Metal-free oxidative self-coupling of aldehydes or alcohols to symmetric carboxylic anhydrides, Tetrahedron Letters, 2017, 58(26), 2533-2536

합성회로 16

반응 조건

참조

- Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivatives, Science of Synthesis, 2006, , 617-641

합성회로 17

합성회로 18

반응 조건

참조

- Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivatives, Science of Synthesis, 2006, , 617-641

합성회로 19

합성회로 20

반응 조건

1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer Solvents: Dichloromethane

참조

- Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydrides, Tetrahedron Letters, 1986, 27(41), 4933-6

Isobutyric anhydride Raw materials

- 2,4,4-Trimethylpentan-2-yl 2-methylpropaneperoxoate

- 2-Methylpropanoic acid

- Isobutyric anhydride

- 1,4-Dimethyl 2-(9H-fluoren-9-ylidene)-3-(tributylphosphoranylidene)butanedioate

- 2-Methylbutan-2-yl 2-methylpropaneperoxoate

- Isobutyryl chloride

- Propanoic acid, 2-methyl-, thallium(1+) salt

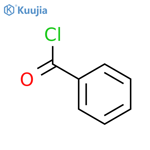

- Benzoyl chloride

Isobutyric anhydride Preparation Products

- 1,4-Dimethyl 2-(9H-fluoren-9-ylidene)butanedioate (106937-41-1)

- 2-Methylpropanoic acid (79-31-2)

- Ethanone,1-(3,3-dimethyl-2-oxiranyl)- (4478-63-1)

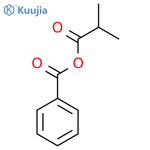

- Benzoic acid 2-methyl-propanoyl ester (19820-59-8)

- Isobutyric anhydride (97-72-3)

- Tributylphosphine oxide (814-29-9)

- Isopropyl ether (108-20-3)

- Benzoic anhydride (93-97-0)

Isobutyric anhydride 관련 문헌

-

M. A. Deyab,A. S. Fouda,M.?M. Osman,S. Abdel-Fattah RSC Adv. 2017 7 45232

-

Xin Guo,Longkai Shi,Shuai Yang,Roujia Yang,Xinyue Dai,Tao Zhang,Ruijie Liu,Ming Chang,Qingzhe Jin,Xingguo Wang Food Funct. 2019 10 4220

-

3. Index of subjects, 1976

-

V. S. Senthil Kumar,Ashwini Nangia Chem. Commun. 2001 2392

-

5. The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phasePeter G. Blake,Alan Craggs,Mohammad Baghal Vayjooee J. Chem. Soc. Perkin Trans. 2 1976 986

97-72-3 (Isobutyric anhydride) 관련 제품

- 97-85-8(Isobutyl isobutyrate)

- 1538-75-6(Trimethylacetic anhydride)

- 540-42-1(isobutyl propionate)

- 3938-95-2(Ethyl pivalate)

- 22082-97-9(2-(2-Bromophenyl)naphthalene)

- 181819-65-8((4,6-Dimethoxypyridin-3-yl)methanol)

- 1250796-85-0(1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine)

- 1804358-72-2(Methyl 4-(fluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-acetate)

- 2175978-85-3(N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}cyclopropanecarboxamide)

- 1226459-01-3(N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-72-3)Isobutyric anhydride

순결:99.9%

재다:200kg

가격 ($):문의